CVT-6883 is an adenosine A2B receptor antagonist (Ki = 22 nM). It is selective for adenosine A2B over adenosine A1, A2A, and A3 receptors (Kis = 1,940, 3,280, and 1,070 nM, respectively), as well as a panel of 84 receptors, ion channels, transporters, and enzymes at 10 µM. CVT-6883 (6 mg/kg) decreases allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma. It also decreases fibrosis in the non-infarct zone, improves ejection fractions, and reduces ventricular tachycardia in a rat model of myocardial infarction. CVT-6883, also known as GS6201 is a selective A2B adenosine antagonist, represents a novel potential approach to treating cardiopulmonary diseases. A pre-clinical study showed that CVT-6883 significantly reduced elevated markers of inflammation, fibrosis and pulmonary injury in in vivo preclinical models.
Related Compounds
5′-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: NECA is a non-selective adenosine receptor agonist, meaning it activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3) []. It is often used as a tool compound in research to investigate the effects of adenosine receptor activation.
Relevance: In several studies discussed, NECA is employed to stimulate adenosine receptors, and the effects are then examined in the presence or absence of CVT-6883, allowing researchers to assess the specific contribution of the A2B adenosine receptor [, ]. The ability of CVT-6883 to attenuate NECA-induced responses suggests that CVT-6883 acts as an antagonist at the A2B receptor.
Adenosine monophosphate (AMP)
Compound Description: AMP is a naturally occurring nucleotide and a key component of cellular energy metabolism. It can be metabolized to adenosine, which then acts on adenosine receptors [].
Relevance: Similar to NECA, AMP is used in the context of the research to induce adenosine receptor-mediated effects. The fact that CVT-6883 can attenuate AMP-induced airway hyperresponsiveness further supports its role as an A2B receptor antagonist [].
Montelukast
Compound Description: Montelukast is a leukotriene receptor antagonist, a class of drugs used to manage asthma by blocking the actions of leukotrienes, inflammatory mediators involved in airway constriction [].
Relevance: Montelukast serves as a comparative agent in some studies, demonstrating that the A2B receptor antagonism by CVT-6883 provides similar benefits in reducing airway hyperresponsiveness in asthma models []. This suggests that targeting A2B receptors could be a complementary or alternative approach to existing asthma therapies.
Theophylline
Compound Description: Theophylline is a bronchodilator medication used to treat asthma and other respiratory conditions. It is a non-selective adenosine receptor antagonist, meaning it blocks all four subtypes [].
Relevance: Theophylline serves as a benchmark for the efficacy of CVT-6883 in reducing cell influx into the airways, a hallmark of inflammation in asthma []. The comparable effects of CVT-6883 and theophylline suggest that A2B receptor antagonism could provide therapeutic benefits similar to existing non-selective adenosine receptor antagonists.
MRS-1754
Compound Description: MRS-1754 is another selective A2B adenosine receptor antagonist []. Like CVT-6883, it exhibits high affinity for the A2B receptor subtype and is used to study the role of this receptor in various physiological and pathological processes.
Relevance: The use of both CVT-6883 and MRS-1754 in research studying experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, strengthens the evidence for the A2B receptor as a potential therapeutic target in this disease []. The fact that both antagonists demonstrate similar beneficial effects suggests a common mechanism of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Debrisoquin hydrobromide, the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
AT-406 is an orally bioavailable Smac/DIABLO mimetic and antagonist of the inhibitor of apoptosis proteins (IAPs). It binds to XIAP, cIAP1, and cIAP2 proteins with Ki values of 66.4, 1.9, and 5.1 nM, respectively. It has been shown to inhibit cancer cell growth in various human cancer cell lines and to induce apoptosis in xenograft tumors in mice. SMAC Mimetic Debio 1143 is an orally available mimetic of the natural second mitochondrial-derived activator of caspases (Smac) and inhibitor of Inhibitor of Apoptosis Proteins (IAPs), with potential immunomodulating, apoptotic-inducing, chemo-radio-sensitizing and antineoplastic activities. Upon oral administration, Smac mimetic Debio 1143 targets and binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP), and the cellular IAPs 1 (c-IAP1) and 2 (c-IAP2). This inhibits the activities of these IAPs and promotes the induction of apoptosis. Additionally, as Debio 1143 inhibits the activity of IAPs, it may work synergistically with cytotoxic drugs and/or radiation to overcome tumor cell resistance to apoptosis. As IAPs regulate nuclear factor-kappa B (NFkB) signaling pathways, which drives the expression of genes involved in immune and inflammatory responses, Debio 1143 may enhance anti-tumor immune responses when administered with certain immunomodulating agents, such as immune checkpoint inhibitors. IAPs are overexpressed by many cancer cell types and suppress both intrinsic and extrinsic apoptosis by binding to and inhibiting active caspases via their baculoviral lAP repeat (BIR) domains. They contribute to chemo-radio-resistance of cancer cells to certain cytotoxic agents and radiation, promote tumor cell survival and are associated with poor prognosis in certain types of cancer. SMAC, a pro-apoptotic mitochondrial protein, is an endogenous inhibitor of the IAPs family of cellular proteins.
Debrisoquin is a post-ganglionic sympathetic blocker. It increases accumulation of the monoamine oxidase (MAO) substrate l-m-octopamine in isolated rabbit heart when used at a concentration of 1 mM. Debrisoquin reduces norepinephrine levels in the left and right atrium and ventricles, as well as the mesenteric and femoral arteries in anesthetized dogs when administered at a dose of 5 mg/kg per day for seven days. Debrisoquin decreases mean aortic pressure, heart rate, and total peripheral vascular resistance in the same model. Its metabolite may induce Parkinsonism. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. An adrenergic neuron-blocking drug similar in effects to GUANETHIDINE. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
Debromoaplysiatoxin is a toxic agent produced by the blue-green alga Lyngbya majuscula. This alga lives in marine waters and causes seaweed dermatitis. Furthermore, it is a tumor promoter which has an anti-proliferative activity against various cancer cell lines in mice.